5-methyl-7-nitro-1H-indole-2,3-dione
Overview
Description
5-Methyl-7-nitro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural compounds, including alkaloids and plant hormones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-7-nitro-1H-indole-2,3-dione typically involves the nitration of 5-methylindole-2,3-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-7-nitro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Reduction: 5-Methyl-7-amino-1H-indole-2,3-dione.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-7-nitro-1H-indole-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrially relevant compounds.
Mechanism of Action
The biological activity of 5-methyl-7-nitro-1H-indole-2,3-dione is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Isatin (1H-indole-2,3-dione): A structurally related compound with a wide range of biological activities, including anticancer and antimicrobial properties.
5-Methylindole-2,3-dione: The parent compound without the nitro group, used as an intermediate in the synthesis of various indole derivatives.
Uniqueness: 5-Methyl-7-nitro-1H-indole-2,3-dione is unique due to the presence of both a methyl group and a nitro group on the indole ring, which significantly influences its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for the development of new therapeutic agents and industrial applications .
Biological Activity
5-Methyl-7-nitro-1H-indole-2,3-dione, also known as 5-methylisatin, is a compound belonging to the indole family that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H7N2O4, with a molecular weight of approximately 193.16 g/mol. Its structure features a methyl group at the 5-position and a nitro group at the 7-position of the indole ring, contributing to its reactivity and biological activity. The compound contains two carbonyl groups (C=O) adjacent to the nitrogen atom in the indole framework, which enhances its potential for chemical transformations and interactions with biological targets.
The biological activity of this compound is primarily attributed to:
- Reactive Intermediates Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Target Interaction : The indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
These mechanisms suggest that the compound may induce oxidative stress and activate apoptotic pathways in cells, which is critical for its anticancer properties .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MDA-MB231 (breast cancer) | 8.84 |
A549 (lung cancer) | 6.24 |
HepG2 (liver cancer) | Not specified but noted for activity |
The compound showed selectivity for aggressive breast cancer cells (MDA-MB231) over less aggressive ones (MCF-7), indicating potential for targeted therapy .
Antimicrobial Properties
This compound also exhibits notable antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives of indole compounds on human cancer cell lines using MTT assays. The results indicated that modifications to the indole structure significantly influenced cytotoxicity profiles, with some derivatives showing enhanced activity compared to the parent compound .
- Reactive Oxygen Species (ROS) Generation : Research on substituted nitroindole derivatives highlighted their ability to generate ROS, which plays a crucial role in their antiproliferative effects against cancer cells. For example, compounds derived from 5-nitroindole showed IC50 values ranging from 5.08 µM to 5.89 µM against HeLa cells .
Comparative Analysis with Related Compounds
The unique structural features of this compound distinguish it from other indole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Isatin (1H-indole-2,3-dione) | No nitro group | Broad anticancer and antimicrobial properties |
5-Methylindole-2,3-dione | No nitro group | Intermediate for various derivatives |
7-Nitroindole | Nitro group at C7 | Anticancer activity |
These comparisons underscore the significance of specific functional groups in modulating biological activity and highlight the potential for developing new therapeutic agents based on these structural insights .
Properties
IUPAC Name |
5-methyl-7-nitro-1H-indole-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-4-2-5-7(6(3-4)11(14)15)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUHSPDGGDANP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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